Gemifloxacin, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

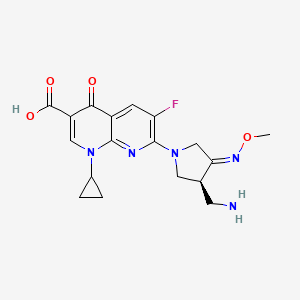

Gemifloxacin, (S)- is a synthetic fluoroquinolone antibacterial agent. It is primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:

Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.

Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.

Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.

Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.

Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .

Scientific Research Applications

Gemifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.

Industry: Utilized in the development of new antibacterial agents and formulations for improved drug delivery.

Mechanism of Action

Gemifloxacin is compared with other fluoroquinolones such as gatifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin . While all these compounds share a similar mechanism of action, Gemifloxacin is unique in its enhanced activity against certain gram-positive bacteria and its lower risk of phototoxicity . it is associated with an increased risk of skin rash compared to other fluoroquinolones .

Comparison with Similar Compounds

- Gatifloxacin

- Moxifloxacin

- Ciprofloxacin

- Levofloxacin

Gemifloxacin stands out due to its specific structural modifications that confer unique pharmacokinetic properties and antibacterial spectrum .

Properties

CAS No. |

765900-93-4 |

|---|---|

Molecular Formula |

C18H20FN5O4 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |

InChI Key |

ZRCVYEYHRGVLOC-NOTZLVJDSA-N |

Isomeric SMILES |

CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol |

melting_point |

235-237 °C |

solubility |

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.